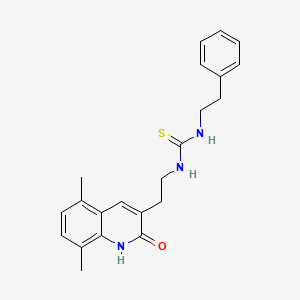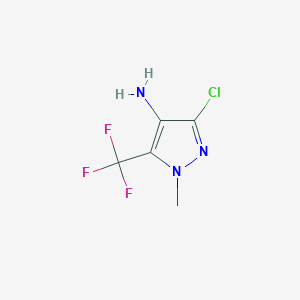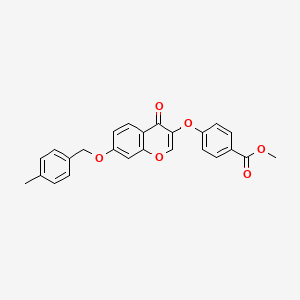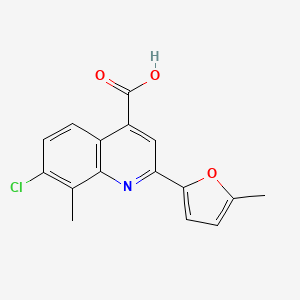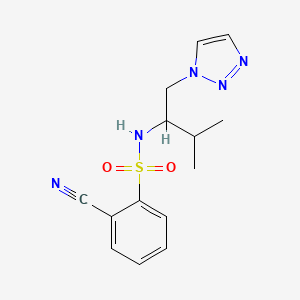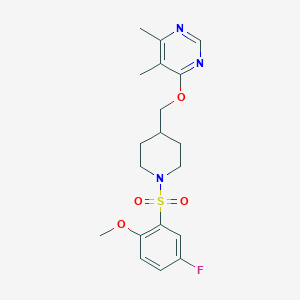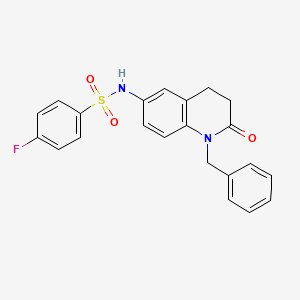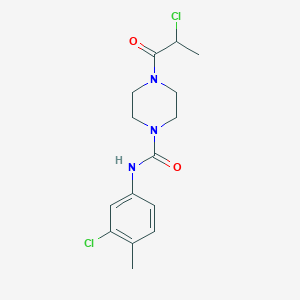
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 2-chloropropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylaniline, piperazine, and 2-chloropropanoyl chloride.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with piperazine to form an intermediate compound. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine.
Acylation Reaction: The intermediate compound is then subjected to an acylation reaction with 2-chloropropanoyl chloride to form the final product. This reaction is typically carried out under reflux conditions with a suitable catalyst, such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Automated Reactors: Use of automated reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Methods: Implementation of purification methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide, potassium cyanide, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.
DNA Intercalation: Intercalation into DNA, leading to disruption of DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide: Lacks the 2-chloropropanoyl group, resulting in different chemical and biological properties.
N-(4-Methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide: Lacks the chlorine atom on the phenyl ring, leading to variations in reactivity and applications.
N-(3-Chlorophenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-chloropropanoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-10-3-4-12(9-13(10)17)18-15(22)20-7-5-19(6-8-20)14(21)11(2)16/h3-4,9,11H,5-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXFONIHYCCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)
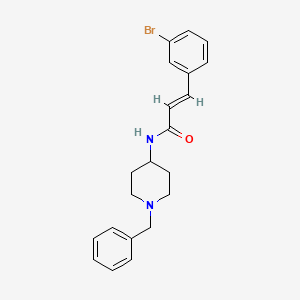

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
